他利格鲁他酒石酸盐

描述

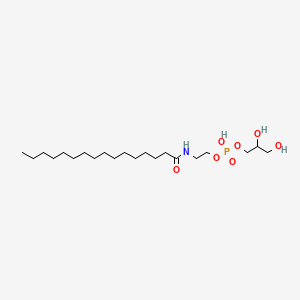

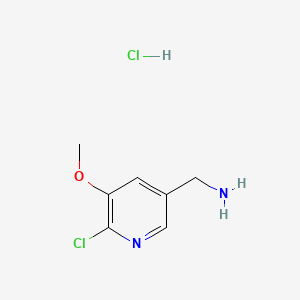

Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher’s disease . It was discovered at the University of Michigan, developed by Genzyme Corp, and was approved by the FDA in August 2014 . It is commonly used as the tartrate salt and is believed to work by inhibiting glucosylceramide synthase .

Synthesis Analysis

The total synthesis of eliglustat starts from readily available 1,4-benzodioxan-6-carbaldehyde via Sharpless asymmetric dihydroxylation and diastereoselective amination of chiral para-methoxycinnamyl benzyl ethers using chlorosulfonyl isocyanate as the key steps .

Molecular Structure Analysis

The molecular formula of Eliglustat tartrate is C50H78N4O14 . The molecular weight is 959.188 g/mol . The structure of Eliglustat can be found on various chemical databases .

Chemical Reactions Analysis

Eliglustat tartrate has been analyzed using a bioanalytical HPLC–UV method for quantification in rat plasma . The chromatographic separation of eliglustat was achieved using a Kromasil C18 column with a mobile phase consisting of a mixture of methanol and ammonium acetate (pH 3.2) in a ratio of 60:40 .

Physical And Chemical Properties Analysis

Eliglustat tartrate is a synthetic small molecule and is a white to off-white powder . It is highly soluble in water . It has a pKa of 8.79 and a log P of 2.84 .

科学研究应用

改善戈谢病症状:他利格鲁他酒石酸盐,一种口服底物还原疗法,已显示出对 1 型戈谢病患者的显着改善。它有效地减少脾脏和肝脏体积,增加血红蛋白水平和血小板计数,并改善骨矿物质密度。这种疗效在刚被诊断的患者和以前接受过酶替代疗法的患者中均有观察到 (Lukina 等,2010) (Lukina 等,2010)。

减少骨髓中的戈谢细胞:一项研究表明,他利格鲁他酒石酸盐已显示出通过磁共振成像评估减少骨髓中戈谢细胞的浸润。这种作用有助于药物治疗 GD1 的整体疗效 (Lukina 等,2010)。

长期临床稳定性:在接受酶治疗后稳定的 GD1 患者中,他利格鲁他维持了长期的临床稳定性。在长达 4 年的时间里,血红蛋白浓度、血小板计数以及脾脏和肝脏体积等参数保持稳定。该药物耐受性良好,并且没有发现新的或长期的安全性问题 (Cox 等,2017)。

健康志愿者的药代动力学:对健康志愿者的研究揭示了他利格鲁他酒石酸盐的安全性、耐受性和药代动力学。研究结果表明,他利格鲁他酒石酸盐在特定剂量下耐受性良好,并表现出有希望的药代动力学特性,可用于治疗 GD1 (Peterschmitt 等,2011)。

稳定性和分析技术:研究还集中在他利格鲁他酒石酸盐在各种应激条件下的稳定性以及用于其定量的分析方法的开发。这包括鉴定新的降解产物以及验证用于测定和定量药物的方法 (Puppala 等,2020)。

作用机制

Eliglustat tartrate inhibits the enzyme glucosylceramide synthase . This enzyme is involved in the production of glycosphingolipids. By inhibiting this enzyme, eliglustat reduces the accumulation of glucosylceramide, a lipid that accumulates in the cells and organs of patients with Gaucher’s disease .

安全和危害

Eliglustat tartrate may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation .

未来方向

属性

IUPAC Name |

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H36N2O4.C4H6O6/c2*1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h2*10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t2*19-,23-;1-,2-/m111/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBARPMUNHKBIQ-VTHUDJRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H78N4O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50239166 | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

959.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928659-70-5 | |

| Record name | Eliglustat tartrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928659705 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eliglustat tartrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50239166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELIGLUSTAT TARTRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0493335P3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B597483.png)

![3-Fluoro-4-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B597489.png)

![1-Ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B597492.png)